4-Methoxy-N-(4-methylbenzyl)benzamide

Description

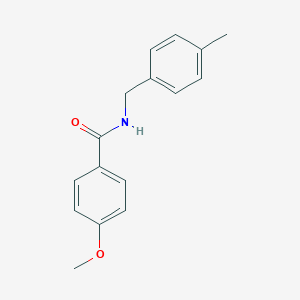

4-Methoxy-N-(4-methylbenzyl)benzamide is a benzamide derivative characterized by a methoxy group (-OCH₃) at the para position of the benzamide ring and a 4-methylbenzyl group attached to the nitrogen atom.

Properties

CAS No. |

107680-86-4 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31g/mol |

IUPAC Name |

4-methoxy-N-[(4-methylphenyl)methyl]benzamide |

InChI |

InChI=1S/C16H17NO2/c1-12-3-5-13(6-4-12)11-17-16(18)14-7-9-15(19-2)10-8-14/h3-10H,11H2,1-2H3,(H,17,18) |

InChI Key |

MSARWVIREVTVSW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural features of 4-Methoxy-N-(4-methylbenzyl)benzamide and its analogs:

Key Observations :

- Benzamide Ring Modifications: Replacement of the methoxy group with amino (LY188544) or acetamido () groups alters electronic properties, affecting hydrogen bonding and solubility .

- Biological Implications : Nitazoxanide’s nitro-thiazole moiety () is critical for antiparasitic activity, highlighting how electron-withdrawing groups can modulate redox interactions .

Pharmacological and Functional Comparisons

Anticonvulsant Activity

- LY188544 and Enantiomers: The S-isomer (LY188545) exhibits 2.2-fold higher potency than the R-isomer (LY188546) in the maximal electroshock (MES) test, emphasizing stereochemical influences on efficacy. Both enantiomers show lower neurotoxicity than phenobarbital, with protective indexes (PI) >10 .

Antitumor Activity

- HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide): This analog inhibits HepG2 and A549 cancer cells (IC₅₀: 100–200 μM) with lower toxicity (LD₅₀ = 1.29 g/kg in mice) than SAHA, a clinically used HDAC inhibitor . The 4-phenylacetamido group likely enhances histone deacetylase (HDAC) binding.

Physicochemical and Spectroscopic Properties

- NMR Data : 4-Methoxy-N-(pyridin-2-yl)benzamide () displays distinct ¹H NMR signals at δ 3.9 ppm (OCH₃) and δ 7.06 ppm (aromatic protons), comparable to the target compound’s expected spectral profile .

- Stability : Gold(I) complexes with 4-methoxy-N-(prop-2-yn-1-yl)benzamide () demonstrate thermal stability up to 72 hours, suggesting alkyne-substituted benzamides are viable ligands in coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.